molecular formula C11H10ClFN2S B14915235 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline

Cat. No.: B14915235
M. Wt: 256.73 g/mol
InChI Key: BKYPTRPBDAHKDF-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is a compound that belongs to the class of aniline derivatives It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Coupling Reaction: The final step involves coupling the thiazole ring with the substituted aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluoroaniline: Similar in structure but lacks the thiazole ring.

    2-Methylthiazole: Contains the thiazole ring but lacks the aniline moiety.

Uniqueness

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is unique due to the combination of the thiazole ring and the substituted aniline, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClFN2S

Molecular Weight

256.73 g/mol

IUPAC Name

4-chloro-3-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H10ClFN2S/c1-7-15-9(6-16-7)5-14-8-2-3-10(12)11(13)4-8/h2-4,6,14H,5H2,1H3

InChI Key

BKYPTRPBDAHKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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